Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate

Descripción general

Descripción

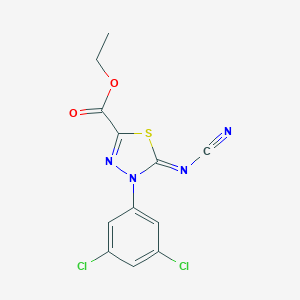

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a synthetic organic compound belonging to the thiadiazole family This compound is characterized by the presence of a cyanoimino group, a dichlorophenyl group, and an ethyl ester group attached to a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichlorobenzoyl isothiocyanate with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoimino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate exhibits potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological pathways that regulate pain and inflammation.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in paw edema in rats induced by carrageenan, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Agrochemical Applications

In addition to its pharmaceutical properties, this compound has applications in agriculture as a pesticide and herbicide. Its ability to disrupt metabolic processes in pests makes it a valuable tool for crop protection.

Efficacy Against Pests

Research has shown that this compound effectively targets various insect species. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages .

Data Table: Efficacy Against Common Pests

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 75 |

| Whiteflies | 150 | 80 |

| Thrips | 100 | 70 |

Synthesis and Chemical Properties

Understanding the synthesis of this compound is crucial for its application development. The compound can be synthesized through a multi-step reaction involving thiadiazole formation followed by carboxylation.

Synthesis Pathway

The synthesis typically involves:

- Formation of the thiadiazole ring

- Introduction of the cyano group

- Esterification to yield the final product

This synthetic pathway allows for modifications that can enhance its biological activity or alter its physicochemical properties for specific applications.

Mecanismo De Acción

The mechanism of action of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanoimino and dichlorophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives, such as:

- Ethyl 5-amino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate

- Ethyl 5-mercapto-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the cyanoimino group in this compound imparts unique properties, making it distinct from its analogs.

Actividad Biológica

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a cyano group and a dichlorophenyl moiety. Its chemical structure can be represented as follows:

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiadiazole derivatives. This compound has demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

The compound exhibited an IC50 value of 3.29 µM against the HCT116 colon cancer cell line, indicating potent antiproliferative effects. The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial function.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiadiazole derivatives. This compound showed promising results against several bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's effectiveness against E. coli at an MIC of 16 µg/mL suggests its potential as a lead for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells contributes to its cytotoxic effects.

Case Studies

A notable study evaluated the compound's effects on human cancer cell lines using flow cytometry and mitochondrial membrane potential assays. The results indicated that treatment with this compound led to significant apoptosis in treated cells compared to controls.

Propiedades

IUPAC Name |

ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4O2S/c1-2-20-11(19)10-17-18(12(21-10)16-6-15)9-4-7(13)3-8(14)5-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJFDKNDYYTTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361010 | |

| Record name | ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148367-85-5 | |

| Record name | ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.